4-[4-(2-Methoxyethyl)phenoxy]aniline
Description
4-[4-(2-Methoxyethyl)phenoxy]aniline (CAS: 1099130-23-0) is an aromatic amine featuring a biphenyl ether backbone. The primary aniline group (-NH₂) is attached to a phenoxy ring, which is further substituted at the para-position with a 2-methoxyethyl group (-CH₂CH₂OCH₃). This compound is notable for its balanced lipophilicity and solubility, attributed to the ether and methoxyethyl moieties.
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-11-10-12-2-6-14(7-3-12)18-15-8-4-13(16)5-9-15/h2-9H,10-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBGFNJFVIJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(2-Methoxyethyl)phenoxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and therapeutic applications is crucial for its development as a pharmacological agent. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
The presence of the methoxyethyl group and the aniline moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenoxy derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that phenoxy compounds could inhibit cell proliferation in HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 0.07 to 0.91 nM depending on the specific structural modifications .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies showed that related phenoxy compounds significantly reduced paw thickness and weight in animal models of inflammation, indicating their potential as anti-inflammatory agents without causing gastrointestinal side effects .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators like prostaglandins, which are implicated in pain and inflammation .
Toxicological Profile
Toxicity studies are critical for assessing the safety profile of any new compound. Preliminary evaluations indicate that this compound does not exhibit mutagenic properties in standard assays such as the Ames test using Salmonella typhimurium . Additionally, long-term studies on animal models have suggested no significant carcinogenic effects at tested dosages .
Case Studies
A notable case study involved the synthesis and biological evaluation of several phenoxy derivatives, including this compound. The study assessed various structural modifications to determine their impact on biological activity and toxicity profiles, leading to insights into optimal chemical features for desired therapeutic effects .
Scientific Research Applications
Pharmaceutical Applications
Neuropharmacology
Research indicates that 4-[4-(2-Methoxyethyl)phenoxy]aniline may interact with adrenergic receptors, which are crucial in treating neurological conditions such as depression, anxiety, and schizophrenia. Preliminary studies suggest that the compound exhibits selective binding properties that could lead to therapeutic effects in neurological models.
Antimicrobial Activity
The compound has shown potential against antibiotic-resistant bacteria. Its derivatives are being explored for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential targets for developing new antibacterial agents .
Chemical Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Nucleophilic Substitution : Utilizing phenolic compounds to introduce the methoxyethyl group.
- Amination Reactions : Employing various amines to achieve the desired aniline structure.
These methods vary in yield and purity, influencing the compound's availability for research applications.
Case Studies
-
Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases . -
Antimicrobial Properties
Research indicated that compounds related to this compound showed significant antimicrobial activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism involved inhibition of bacterial growth through interference with DNA replication processes . -
Inflammatory Response Modulation
Certain analogs have been found to modulate inflammatory responses in animal models, indicating their potential therapeutic applications in inflammatory diseases.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline group strongly activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the amine. The phenoxy group, though also electron-donating, exhibits reduced reactivity due to steric hindrance from the 2-methoxyethyl substituent.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-[4-(2-Methoxyethyl)phenoxy]-3-nitroaniline | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 4-[4-(2-Methoxyethyl)phenoxy]aniline-2-sulfonic acid |
Alkylation and Acylation of the Amine Group
The primary amine undergoes alkylation and acylation to form secondary amines or amides, critical for derivatization in drug discovery.
Example Reaction Pathway
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride in pyridine produces the corresponding acetamide .
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aniline derivative | CH₃I, K₂CO₃, DMF | N-Methyl-4-[4-(2-methoxyethyl)phenoxy]aniline | 78% | |
| Aniline derivative | AcCl, pyridine | 4-[4-(2-Methoxyethyl)phenoxy]acetanilide | 85% |
Diazotization and Coupling Reactions
The amine group can be diazotized to form diazonium salts, enabling coupling with electron-rich aromatic systems (e.g., phenols, anilines) to generate azo dyes or bioconjugates.
Key Conditions :
| Diazonium Salt | Coupling Partner | Product | Application | Source |
|---|---|---|---|---|
| 4-[4-(2-Methoxyethyl)phenoxy]benzenediazonium chloride | β-Naphthol | Azo dye (λₘₐₓ = 480 nm) | Chromogenic assays |
Oxidative Reactions
The methoxyethyl side chain is resistant to mild oxidation but undergoes cleavage under strong conditions (e.g., KMnO₄, acidic/alkaline media) to form carboxylic acids or ketones.
Oxidation Pathways :
-
Methoxyethyl group : Conversion to 4-(carboxymethyl)phenoxy derivatives using CrO₃/H₂SO₄ .
-
Aniline ring : Oxidative dimerization with FeCl₃ forms benzidine-like structures .
Enzymatic Resolution and Stereochemical Interactions
Pseudomonas fluorescens lipase (PFL) catalyzes enantioselective transesterification of racemic alcohols structurally related to this compound. Molecular docking studies indicate that the R-enantiomer forms a hydrogen bond with Arg54 in PFL (bond distance: 1.6 Å), while the S-enantiomer lacks stabilizing interactions .
| Parameter | R-Enantiomer | S-Enantiomer | Source |
|---|---|---|---|
| Binding affinity (G-score) | -5.33 | -4.50 | |
| Reaction rate (k) | 0.45 min⁻¹ | 0.08 min⁻¹ |
Functional Group Interconversion
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups (if present) to amines .
-
Fluorination : Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) replaces hydroxyl groups with fluorine .
This compound’s versatility in electrophilic substitution, coupling, and enzymatic reactions underscores its utility in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and optoelectronic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 4-[4-(2-Methoxyethyl)phenoxy]aniline and its analogs:
Key Differences and Implications
Substituent Effects: The 2-methoxyethyl group in the target compound enhances solubility compared to purely alkyl chains (e.g., hexyloxy in ) while maintaining moderate lipophilicity. N-Methylation in 4-(2-methoxyethoxy)-N-methylaniline () eliminates the primary amine’s hydrogen-bonding capability, which may reduce biological target engagement compared to the parent aniline .
Synthetic Accessibility: The target compound and its analogs (e.g., ) are typically synthesized via palladium-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig reactions) or nucleophilic aromatic substitution. For example, describes a Pd(dppf)Cl₂-mediated coupling to attach phenoxy groups .
Bioactivity Insights: Boronic acid derivatives sharing the 4-(2-methoxyethyl)phenoxy moiety () exhibit potent inhibition of fungal HDACs (e.g., Magnaporthe oryzae RPD3). The methoxyethyl group likely contributes to binding through hydrophobic interactions or conformational flexibility . Chlorinated analogs () may exhibit altered bioactivity profiles due to increased steric and electronic effects.
Physicochemical Trade-offs :
- The target’s molecular weight (243.30) is higher than simpler analogs (e.g., 181.23 for ), which could influence pharmacokinetic properties like membrane permeability.
- Ether linkages in the target and its analogs improve water solubility compared to alkyl-substituted anilines (e.g., hexyloxy in ) .
Research and Application Prospects
The structural versatility of this compound makes it a promising scaffold for drug discovery, particularly in antifungal and epigenetic therapies. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., replacing methoxyethyl with bulkier groups or halogens) to optimize bioactivity.
- In Vivo Pharmacokinetics : Assessing absorption, distribution, and metabolism, leveraging the compound’s balanced solubility-lipophilicity profile.
- Mechanistic Studies : Elucidating interactions with HDACs or other biological targets, building on findings from related boronic acid derivatives .
Preparation Methods
Bromination and Methoxide Substitution Route (European Patent EP0449602A1)
- Starting Material: 4-Hydroxyacetophenone
- Step 1: Bromination of 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone using bromine or copper(II) bromide.
- Step 2: Methoxide-bromide exchange on the alpha-bromo compound to yield alpha-methoxy-4-hydroxyacetophenone.
- Step 3: Single-step catalytic hydrogenation (using Pd/C catalyst) reduces the ketone and the bromide substituent to directly produce 4-(2-methoxyethyl)phenol.
Advantages: This method simplifies the previous multi-step procedures by combining reduction steps, improving technical feasibility and yield.
| Step | Reaction | Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|
| 1 | Bromination | Br2 or CuBr2 | Reflux in chloroform-ethyl acetate | alpha-bromo-4-hydroxyacetophenone |
| 2 | Methoxide exchange | NaOCH3 or KOCH3 | Methanol solvent | alpha-methoxy-4-hydroxyacetophenone |
| 3 | Catalytic hydrogenation | Pd/C, H2 gas | Ambient to mild heating | 4-(2-methoxyethyl)phenol |
This method is industrially scalable and yields high purity product suitable for further synthesis.
Etherification and Grignard Reaction Route (LookChem, 2019)
- Starting Material: p-Chlorophenol
- Process: The phenolic hydroxyl group is protected, followed by etherification to introduce the 2-methoxyethyl group.
- Subsequent Steps: Grignard reaction, chlorination, and methoxyl substitution to generate 4-(2-methoxyethyl)phenol.
- Catalytic Hydrogenation: Alternatively, p-bromophenol can be reacted with methyl vinyl ether in the presence of palladium catalyst and phosphine ligand, followed by hydrogenation to obtain the target phenol.
Advantages: Mild reaction conditions, readily available raw materials, and high product purity make this route favorable for industrial production.
| Step | Reaction | Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|
| 1 | Etherification | Protected p-chlorophenol | Mild heating | Protected intermediate |
| 2 | Grignard reaction | Mg, ether solvent | Controlled temp | Organomagnesium intermediate |
| 3 | Chlorination & Methoxyl substitution | Chlorinating agents | Standard | 4-(2-methoxyethyl)phenol |
| 4 | Catalytic hydrogenation | Pd/C, H2 | Ambient | Final phenol |
This approach emphasizes operational simplicity and safety.
Formation of 4-[4-(2-Methoxyethyl)phenoxy]aniline
Once 4-(2-methoxyethyl)phenol is obtained, the next step is to link it to an aniline moiety via an ether bond.
Nucleophilic Aromatic Substitution Using Haloacetamides (Patent EP1103542A2)
- Starting Material: 2-methoxymethyl-4-nitrophenol (structurally related phenol)
- Reaction: The phenol reacts with a halogenoacetamide (chloro-, bromo-, or iodoacetamide) under heating.
- Catalysis: Addition of iodide salts (e.g., sodium iodide) enhances reaction rate and conversion.
- Solvent: Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether.
- Post-Reaction: The intermediate acetamide undergoes rearrangement and reduction to yield the nitroaniline derivative, which can be further reduced to the corresponding aniline.
| Step | Reaction | Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|
| 1 | Ether formation | Halogenoacetamide + iodide catalyst | Reflux in dipolar aprotic solvent | Acetamide intermediate |
| 2 | Rearrangement & reduction | Heat, reducing agents | Elevated temperature | Nitroaniline derivative |
| 3 | Final reduction | Hydrogenation or chemical reduction | Mild conditions | This compound |
This method allows for high conversion and crystallizable intermediates, facilitating purification and scale-up.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Bromination-Methoxide-Hydrogenation (EP0449602A1) | 4-Hydroxyacetophenone | Bromination → Methoxide substitution → Catalytic hydrogenation | Technically feasible, high yield, single-step reduction | Requires handling bromine/halogenation |
| Etherification-Grignard-Hydrogenation (LookChem 2019) | p-Chlorophenol or p-Bromophenol | Protection → Etherification → Grignard → Chlorination → Hydrogenation | Mild conditions, safe, industrially scalable | Multi-step, requires Grignard reagents |
| Haloacetamide Reaction & Reduction (EP1103542A2) | 2-Methoxymethyl-4-nitrophenol | Reaction with halogenoacetamide → Rearrangement → Reduction | High conversion, catalysis improves yield | Requires iodide catalyst, multiple steps |
Research Findings and Practical Notes
- The use of iodide salts as catalysts in the haloacetamide reaction significantly improves the conversion rates, with molar ratios of iodide up to 50% proving effective.
- Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred for ether formation reactions due to their ability to dissolve reactants and withstand reflux temperatures without decomposition.
- The hydrogenation step is critical for reducing ketone or nitro groups to the corresponding alcohol or amine, often using palladium on carbon catalysts under mild conditions to preserve sensitive functional groups.
- Industrial methods prioritize high purity and yield , with routes minimizing hazardous reagents and streamlining steps being preferred.
- Crystallization of intermediates facilitates purification and handling, an important consideration in scale-up.
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(2-Methoxyethyl)phenoxy]aniline, and what reaction conditions are optimal?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example:
- Step 1: React 4-(2-methoxyethyl)phenol with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C to form 4-[4-(2-Methoxyethyl)phenoxy]nitrobenzene .
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants (SnCl₂/HCl) .
Key Reaction Parameters Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–75 |
| 2 | H₂/Pd-C, ethanol, RT | 85–90 |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR: ¹H NMR shows signals for the methoxyethyl group (δ 3.3–3.5 ppm, OCH₂CH₂O) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the ether linkage (C-O at ~70 ppm) and aromatic carbons .
- Mass Spectrometry: ESI-MS typically displays [M+H]⁺ peaks at m/z 274.1 (calculated for C₁₅H₁₇NO₂) .
- X-ray Crystallography: Used to resolve stereoelectronic effects; intermolecular C–H⋯O interactions stabilize the crystal lattice .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in electrophilic substitution?
Methodological Answer: The electron-rich aniline ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the amine. The methoxyethylphenoxy group acts as a meta-director due to its electron-donating ether oxygen. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict regioselectivity .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. neuroprotection) be reconciled?
Methodological Answer:
- Dose-Dependent Effects: Perform dose-response assays (e.g., MTT assays on neuronal and cancer cell lines) to identify biphasic effects.
- Target Profiling: Use kinase inhibition assays (e.g., ADP-Glo™) to differentiate off-target interactions .
- Metabolite Analysis: LC-MS/MS can identify active metabolites contributing to contradictory results .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., tyrosine kinases). The methoxyethyl group enhances hydrophobic interactions in pocket residues .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
Q. How do solvent polarity and temperature affect its catalytic hydrogenation efficiency?
Methodological Answer:
- Solvent Screening: Polar solvents (ethanol, THF) improve nitro group reduction efficiency (≥85% yield) compared to non-polar solvents (toluene, ~50%) .
- Temperature Optimization: Higher temperatures (50–60°C) reduce reaction time but risk over-reduction; monitor via TLC (Rf = 0.3 in hexane/ethyl acetate 3:1).
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Methodological Answer:
- Impurity Interference: Residual solvents (e.g., DMF) can poison catalysts. Purity checks via GC-MS are critical .
- Moisture Sensitivity: The nitro intermediate is hygroscopic; use anhydrous conditions for consistent yields .
Q. How to address discrepancies in reported biological activity across cell lines?
Methodological Answer:
- Cell Line Validation: Use STR profiling to confirm genetic stability (e.g., H1299 vs. BEAS-2B cells) .
- Assay Standardization: Normalize results to internal controls (e.g., ATP levels via CellTiter-Glo®) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
